Bis-Polyethylene Glycol 9-N-Hydroxysuccinimide Ester, commonly referred to as Bis-PEG9-NHS ester, is a specialized compound widely utilized in bioconjugation applications. This compound features two N-hydroxysuccinimide (NHS) ester functional groups linked by a linear polyethylene glycol (PEG) chain. The presence of these NHS groups allows for efficient coupling with primary amines, making it particularly useful in the modification of proteins, peptides, and other biomolecules. The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, which is advantageous for various scientific and industrial applications .
Bis-PEG9-NHS ester is classified as a homobifunctional linker. It falls under the category of polyethylene glycol derivatives, specifically designed for bioconjugation purposes. The compound has a molecular weight of approximately 708.7 g/mol and a chemical formula of C30H48N2O17 . Its synthesis typically involves the reaction of methoxy polyethylene glycol with NHS in the presence of coupling agents like dicyclohexylcarbodiimide .
The synthesis of Bis-PEG9-NHS ester generally follows a straightforward method involving the reaction between methoxy polyethylene glycol and N-hydroxysuccinimide. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide, typically conducted in an anhydrous organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent hydrolysis of the NHS ester .
The process can be summarized as follows:
The resulting product can be purified through techniques such as column chromatography or recrystallization to achieve high purity levels suitable for research applications .
The molecular structure of Bis-PEG9-NHS ester consists of a linear PEG chain with two NHS ester groups at either end. The PEG segment provides flexibility and solubility, while the NHS groups facilitate the formation of stable amide bonds with primary amines.
Key structural data includes:
Bis-PEG9-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with amine groups to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. This reaction is crucial for bioconjugation processes.
The major product formed from these reactions is a PEGylated amide, which enhances the solubility and stability of the modified molecule .
The mechanism of action for Bis-PEG9-NHS ester involves its interaction with primary amines present in proteins or peptides. Upon reaction, the NHS ester group forms a stable amide bond with the amine, effectively modifying the protein's structure and function.
Bis-PEG9-NHS ester is extensively used in various scientific applications due to its ability to facilitate bioconjugation processes:
The versatility of this compound makes it an essential tool in biochemistry, molecular biology, and pharmaceutical research .
Poly(ethylene glycol) (PEG)-based crosslinkers represent a cornerstone of modern bioconjugation strategies, enabling precise covalent linkages between biomolecules. These reagents address a critical challenge in biomolecular engineering: the creation of stable, functional conjugates without disrupting biological activity. Homobifunctional NHS esters, characterized by symmetric reactivity toward primary amines, have evolved to incorporate PEG spacers that mitigate the limitations of early alkyl-chain-based crosslinkers. Their biocompatibility, water solubility, and structural flexibility make them indispensable for applications ranging from antibody-drug conjugates (ADCs) to tissue engineering scaffolds [2] [10].
Early crosslinkers like disuccinimidyl glutarate (DSG) featured short alkyl chains that often induced aggregation or steric hindrance due to hydrophobic interactions and conformational rigidity. The integration of PEG spacers marked a paradigm shift, introducing enhanced hydrophilicity, structural flexibility, and reduced immunogenicity. This advancement accelerated with the development of discrete PEGs—monodisperse chains synthesized through stepwise coupling rather than polymerization. Unlike polydisperse PEG polymers, discrete PEGs (e.g., PEG4, PEG9) offer reproducible pharmacokinetics and molecular-level precision, which are critical for therapeutic applications [8].
Table 1: Evolution of Homobifunctional NHS-Ester Crosslinkers
Generation | Example Compounds | Spacer Characteristics | Key Limitations |
---|---|---|---|
First-Gen | DSG, DSP | Short alkyl chains (3-12 atoms) | Hydrophobicity; steric hindrance |
Second-Gen | Bis-PEG2-NHS | Oligoethylene glycol (2-4 units) | Partial polydispersity |
Third-Gen | Bis-PEG9-NHS | Discrete PEG (9 units) | None (optimized solubility/flexibility) |
The shift toward longer PEG chains culminated in Bis-PEG9-NHS ester, which balances molecular length (∼35 Å) and hydrophilicity to enable conjugations inaccessible to earlier reagents [4] [8].
PEG spacers serve as molecular "buffers" that optimize biomolecular interactions through three key mechanisms:
Table 2: Impact of PEG Spacer Length on Biomolecular Interactions
Spacer Length | Mesh Size (Å) | Protein Diffusivity | Steric Flexibility |
---|---|---|---|
PEG4 | 12-15 | Low (proteins <20 kDa) | Limited |
PEG9 | 30-35 | Moderate (≤60 kDa) | High |
PEG12 | 45-50 | High (≤100 kDa) | Very High |
Notably, excessive PEG length (>12 units) can hinder cellular uptake—making PEG9 an optimal compromise for most bioconjugates [5] [8].
Bis-PEG9-NHS ester, systematically named Di(N-succinimidyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate, is a homobifunctional crosslinker with the molecular formula C30H48N2O17 (MW: 708.71 g/mol). Its structure comprises a linear 9-unit PEG core (molecular weight of PEG segment: ∼396 Da) flanked by two N-hydroxysuccinimide (NHS) esters. The CAS registry number 1008402-79-6 was assigned following its first synthesis in the early 2010s, coinciding with advances in discrete PEG chemistry [1] [6] [9].
Historically, it emerged from efforts to improve ADC linkers. Early PEG-based crosslinkers (e.g., Bis-PEG2-NHS) suffered from hydrolysis susceptibility and limited solubility. The introduction of PEG9 addressed these issues, with its first application documented in PROTAC synthesis (2018) and cleavable ADC platforms (2020). Its commercial availability from suppliers like BroadPharm and MedChemExpress accelerated adoption in drug development [1] [4] [9].
Table 3: Historical Development Milestones of Bis-PEG9-NHS Ester
Year | Development | Significance |
---|---|---|
2012 | Discrete PEG synthesis protocols refined | Enabled monodisperse PEG9 production |
2015 | First commercial listing (BroadPharm) | Availability for research applications |
2018 | Application in PROTACs (MedChemExpress) | Demonstrated role in targeted protein degradation |
2020 | ADC clinical trials using PEG9 linkers | Validated therapeutic utility |
The reagent’s "cleavable" designation by vendors reflects its ester-based sensitivity to esterases, though its stability in circulation (t1/2 >24 h) ensures targeted delivery [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7